molecular formula C8H8Br2O B13512186 1,3-Dibromo-5-(methoxymethyl)benzene

1,3-Dibromo-5-(methoxymethyl)benzene

Cat. No.: B13512186
M. Wt: 279.96 g/mol
InChI Key: BDXVIFKJOCEBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms and a methoxymethyl group are substituted at the 1, 3, and 5 positions, respectively. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(methoxymethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-5-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine atoms and methoxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a methoxymethyl group.

    1,3-Dibromo-5-(bromomethyl)benzene: Similar structure but with a bromomethyl group instead of a methoxymethyl group.

    1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethyl group.

Uniqueness

1,3-Dibromo-5-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical synthesis and research applications.

Biological Activity

1,3-Dibromo-5-(methoxymethyl)benzene is a brominated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C10H10Br2O
  • Molecular Weight : 305.00 g/mol
  • CAS Number : 2507-45-8

The compound features two bromine atoms and a methoxymethyl group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of bromine atoms allows for nucleophilic substitution reactions, while the methoxymethyl group can be oxidized to form reactive intermediates. These intermediates may interfere with cellular pathways and processes, leading to various biological effects.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to this compound. For instance, bromophenols derived from marine algae have shown significant radical scavenging activity. The IC50 values for these compounds ranged from 9.6 to 31.5 µM against DPPH radicals, indicating their potential as natural antioxidants in food applications .

Antimicrobial Properties

Research has demonstrated that brominated compounds exhibit antimicrobial properties. For example, this compound has been studied for its effects on bacterial strains through mechanisms such as inhibiting biofilm formation and disrupting bacterial cell membranes .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies indicated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for its potential use in cancer therapeutics .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant properties of various bromophenols, including derivatives of this compound, researchers found that these compounds significantly reduced oxidative stress markers in cellular models. The results suggested that these compounds could be developed into dietary supplements or functional foods aimed at reducing oxidative damage .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of this compound against pathogenic bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations. These findings support further exploration into its application as a natural preservative in food products.

Research Findings Summary

Study FocusFindings
Antioxidant ActivityIC50 values between 9.6 - 31.5 µM; potential use in food as natural antioxidants .
Antimicrobial PropertiesEffective against various bacterial strains; potential use in food preservation .
CytotoxicitySelective toxicity towards cancer cells; implications for cancer treatment .

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

1,3-dibromo-5-(methoxymethyl)benzene

InChI

InChI=1S/C8H8Br2O/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3

InChI Key

BDXVIFKJOCEBOR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.